Cas no 2225142-06-1 (2-azabicyclo2.1.1hexane-2-sulfonyl chloride)

2-azabicyclo2.1.1hexane-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride
- 2-azabicyclo2.1.1hexane-2-sulfonyl chloride
- 2225142-06-1
- EN300-37375212
- SY323182
- BS-52731
- EN300-1720535
- CS-0163099
- D96897
- (1s,4s)-2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride
- MFCD31665313
-
- MDL: MFCD31665313
- インチ: 1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2
- InChIKey: WYBZTBKKUCUGCI-UHFFFAOYSA-N
- ほほえんだ: ClS(N1CC2CC1C2)(=O)=O
計算された属性
- せいみつぶんしりょう: 180.9964274g/mol
- どういたいしつりょう: 180.9964274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 45.8
2-azabicyclo2.1.1hexane-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1007289-250MG |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 97% | 250mg |
$185 | 2024-07-21 | |
eNovation Chemicals LLC | Y1007289-5G |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 97% | 5g |
$1330 | 2024-07-21 | |
eNovation Chemicals LLC | Y1216411-1g |
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 95% | 1g |
$500 | 2024-06-03 | |
Enamine | EN300-1720535-1.0g |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 95% | 1.0g |
$1229.0 | 2023-07-06 | |
Enamine | EN300-37375212-0.5g |
(1s,4s)-2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 0.5g |
$1180.0 | 2023-07-06 | ||
Enamine | EN300-37375212-2.5g |
(1s,4s)-2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 2.5g |
$2408.0 | 2023-07-06 | ||
Chemenu | CM619430-500mg |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 95%+ | 500mg |
$286 | 2022-12-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233739-100mg |
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 97% | 100mg |
¥785 | 2023-04-14 | |
Enamine | EN300-1720535-0.05g |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 95% | 0.05g |
$285.0 | 2023-09-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233739-250mg |
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
2225142-06-1 | 97% | 250mg |
¥1350 | 2023-04-14 |
2-azabicyclo2.1.1hexane-2-sulfonyl chloride 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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8. Back matter
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2-azabicyclo2.1.1hexane-2-sulfonyl chlorideに関する追加情報
Introduction to 2-Azabicyclo[2.1.1]Hexane-2-Sulfonyl Chloride (CAS No: 2225142-06-1)
The compound 2-Azabicyclo[2.1.1]Hexane-2-Sulfonyl Chloride, identified by the CAS number 2225142-06-1, is a highly specialized chemical entity with significant applications in various fields of chemistry and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The bicyclic amine structure of this compound provides unique electronic and steric properties, making it an attractive candidate for various chemical transformations.
Recent studies have highlighted the potential of sulfonyl chlorides as versatile building blocks in modern organic synthesis. The bicyclic structure of 2-Azabicyclo[2.1.1]Hexane-2-Sulfonyl Chloride has been shown to enhance its reactivity in certain nucleophilic substitution reactions, which is a critical factor in its application as an intermediate in drug discovery programs. For instance, researchers have demonstrated that this compound can serve as a precursor for the synthesis of bioactive molecules with complex ring systems.
The synthesis of 2-Azabicyclo[2.1.1]Hexane-2-Sulfonyl Chloride involves a multi-step process that typically begins with the preparation of the corresponding bicyclic amine. The conversion of this amine into its sulfonyl chloride derivative is achieved through a reaction with sulfur trioxide or other suitable sulfonylation agents under controlled conditions. This transformation is not only efficient but also ensures the preservation of the compound's stereochemistry, which is crucial for its intended applications.
In terms of chemical properties, 2-Azabicyclo[2.1.1]Hexane-2-Sulfonyl Chloride exhibits high thermal stability and reactivity towards nucleophiles such as amines, alcohols, and thiols. These characteristics make it an ideal reagent for forming sulfonamides, sulfonate esters, and other sulfur-containing functional groups in organic molecules. Recent advancements in catalytic methodologies have further expanded its utility by enabling selective transformations under mild reaction conditions.
One of the most promising applications of this compound lies in its use as a building block for constructing bioactive molecules with complex architectures. For example, researchers have utilized 2-Azabicyclo[2.1.1]Hexane-2-Sulfonyl Chloride to synthesize novel inhibitors targeting specific enzymes involved in disease pathways such as cancer and neurodegenerative disorders.
Moreover, the bicyclic structure of this compound has been exploited in the development of advanced materials with tailored mechanical and electronic properties. By incorporating this sulfonyl chloride into polymer backbones or cross-linked networks, scientists have created materials with enhanced durability and functionality.
In conclusion, 2-Azabicyclo[2.1.1]Hexane-
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